Cyclobenzaprine-d3 Hydrochloride Cyclobenzaprine-d3 Hydrochloride Cyclobenzaprine-d3 (hydrochloride) (CRM) contains three deuterium atoms at the terminal methyl group. It is intended for use as an internal standard for the quantification of cyclobenzaprine by GC- or LC-mass spectrometry. Cyclobenzaprine is a skeletal muscle relaxant that also has sedative properties. It has been shown to antagonize muscarinic receptors (Kis = 25, 60, and 6 nM for M1, M2, and M3, respectively), serotonin 5-HT2 receptors (Kis = 56 and 330 nM for 5-HT2C and 5-HT2B, respectively), and histamine H1 receptor (IC50 = 20 nM).

Brand Name: Vulcanchem
CAS No.: 1184983-42-3
VCID: VC0020920
InChI: InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;
SMILES: CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Molecular Formula: C20H22ClN
Molecular Weight: 314.871

Cyclobenzaprine-d3 Hydrochloride

CAS No.: 1184983-42-3

Cat. No.: VC0020920

Molecular Formula: C20H22ClN

Molecular Weight: 314.871

* For research use only. Not for human or veterinary use.

Cyclobenzaprine-d3 Hydrochloride - 1184983-42-3

Specification

Description Cyclobenzaprine-d3 (hydrochloride) (CRM) contains three deuterium atoms at the terminal methyl group. It is intended for use as an internal standard for the quantification of cyclobenzaprine by GC- or LC-mass spectrometry. Cyclobenzaprine is a skeletal muscle relaxant that also has sedative properties. It has been shown to antagonize muscarinic receptors (Kis = 25, 60, and 6 nM for M1, M2, and M3, respectively), serotonin 5-HT2 receptors (Kis = 56 and 330 nM for 5-HT2C and 5-HT2B, respectively), and histamine H1 receptor (IC50 = 20 nM).

CAS No. 1184983-42-3
Molecular Formula C20H22ClN
Molecular Weight 314.871
IUPAC Name N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;
Standard InChI Key VXEAYBOGHINOKW-NIIDSAIPSA-N
SMILES CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Appearance A 1 mg/ml solution in methanol

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